molecular formula C8H14N4O B13086314 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13086314
M. Wt: 182.22 g/mol
InChI Key: OUKVYZMPPYHBTQ-UHFFFAOYSA-N
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Description

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyloxy group attached to a triazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of cyclopentanol with a suitable halomethylating agent to form cyclopentyloxymethyl halide. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions to yield the desired product.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazoles with various functional groups.

Scientific Research Applications

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.

    Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the cyclopentyloxy group can enhance its pharmacological properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the electronics and automotive industries.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and proteins involved in various biological processes. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes. For example, in antifungal applications, it targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as 1H-1,2,4-triazol-3-amine, 1-(2-hydroxyethyl)-1H-1,2,4-triazole, and 1-(4-chlorophenyl)-1H-1,2,4-triazole, share structural similarities but differ in their substituents.

    Uniqueness: The presence of the cyclopentyloxy group in this compound imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a novel compound belonging to the triazole class, which has garnered attention for its biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 1866631-17-5

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can mimic natural substrates and bind to active sites of enzymes. For example, it has been shown to inhibit lanosterol 14α-demethylase in fungal cells, disrupting ergosterol synthesis crucial for cell membrane integrity.
  • Protein-Ligand Interactions : The compound's cyclopentyloxy group enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of fungi:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.0156 μg/mL
Candida parapsilosis0.0312 μg/mL
Cryptococcus neoformans0.0625 μg/mL

These results suggest that the compound is significantly more effective than traditional antifungal agents like fluconazole .

Antibacterial Activity

The compound has also shown promising antibacterial effects against a range of Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings highlight its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Preliminary studies have suggested that this triazole derivative may possess anticancer properties. It appears to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines. Further research is required to elucidate the specific pathways involved .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Study on Antifungal Activity : A study published in the Journal of Medicinal Chemistry reported that triazole compounds exhibited enhanced antifungal activity when modified with various substituents. The presence of the cyclopentyloxy group in this compound was found to significantly improve efficacy against resistant fungal strains .
  • Antibacterial Evaluation : Research conducted on a series of triazole derivatives showed that modifications at the N-position could lead to substantial increases in antibacterial potency against multi-drug resistant strains .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4O/c9-8-10-5-12(11-8)6-13-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,9,11)

InChI Key

OUKVYZMPPYHBTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C=NC(=N2)N

Origin of Product

United States

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